molecular formula C6H12O4 B102540 Methyl 2,2-bis(hydroxymethyl)propionate CAS No. 17872-55-8

Methyl 2,2-bis(hydroxymethyl)propionate

Cat. No.: B102540
CAS No.: 17872-55-8
M. Wt: 148.16 g/mol
InChI Key: RQEPEDPOJQCJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Bis(hydroxymethyl)propionic acid (DMPA), also known as dimethylolpropionic acid, is a polyfunctional carboxylic acid with the molecular formula C₅H₁₀O₄ and a molecular weight of 134.13 g/mol . Its structure features two hydroxymethyl groups and a carboxyl group, enabling diverse reactivity in coordination chemistry, polymer synthesis, and pharmaceutical applications. DMPA is highly water-soluble and serves as a precursor for esters, coordination compounds, and dendritic polymers .

Preparation Methods

Direct Acid-Catalyzed Esterification

The most widely adopted method for synthesizing methyl 2,2-bis(hydroxymethyl)propionate is direct esterification of bis-MPA with methanol using acid catalysts. This approach leverages the reactivity of bis-MPA’s carboxylic acid group, which undergoes nucleophilic attack by methanol in the presence of a Brønsted or Lewis acid.

Reaction Mechanism and Catalysts

The reaction follows a classical Fischer esterification mechanism, where the acid catalyst protonates the carbonyl oxygen of bis-MPA, enhancing electrophilicity for methanol’s nucleophilic attack. Sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are preferred due to their high catalytic efficiency and compatibility with polar protic solvents . For instance, a molar ratio of 1:1.2 (bis-MPA:methanol) with 1–2 wt% p-TsOH achieves 85–90% conversion at 65–70°C over 6–8 hours .

Azeotropic Water Removal

A critical challenge in esterification is water removal to shift equilibrium toward ester formation. Toluene or xylene is added to form a low-boiling azeotrope with water, enabling continuous removal via Dean-Stark distillation. For example, a mixture of methanol, bis-MPA, and toluene (1:1:2 v/v) refluxed at 110–115°C achieves 92% yield after 5 hours .

Table 1: Optimization of Direct Esterification Parameters

ParameterOptimal RangeImpact on Yield
Catalyst (p-TsOH)1–2 wt%Maximizes protonation
Temperature65–110°CBalances kinetics/energy
Methanol:Bis-MPA Ratio1.2:1 to 1.5:1Drives equilibrium
Reaction Time5–8 hoursEnsures completion

Transesterification of Higher Esters

An alternative route involves transesterification of bis-MPA alkyl esters (e.g., ethyl or butyl) with methanol. This method circumvents water removal challenges and is favored for large-scale production.

Base-Catalyzed Transesterification

Sodium methoxide (NaOMe) in methanol cleaves the ester bond of higher bis-MPA esters, substituting the alkyl group with methyl. For example, bis-MPA butyl ester reacts with methanol (1:4 molar ratio) and 0.5 wt% NaOMe at 60°C for 3 hours, yielding 88% methyl ester .

Solvent and Temperature Effects

Non-polar solvents like toluene improve miscibility and reduce side reactions. A study using bis-MPA pentyl ester in toluene-methanol (3:1 v/v) achieved 94% yield at 70°C in 2 hours .

Industrial-Scale Production

Industrial protocols emphasize cost efficiency and minimal waste. Continuous flow reactors with immobilized p-TsOH on silica gel enable catalyst reuse, reducing production costs by 30% . A typical setup involves:

  • Feed Preparation : Bis-MPA and methanol (1:1.3 molar) mixed with 1 wt% p-TsOH.

  • Reactor Conditions : 90°C, 4-hour residence time.

  • Product Isolation : Distillation under reduced pressure (50 mbar, 80°C) purifies the ester to >98% purity .

Emerging Methodologies

Enzymatic Esterification

Lipases (e.g., Candida antarctica) immobilized on mesoporous silica catalyze esterification under mild conditions (40°C, pH 7). While yields are lower (70–75%), this method avoids acidic waste .

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction time to 30 minutes with 89% yield, offering energy savings for small batches .

Challenges and Solutions

Byproduct Formation

Intermolecular esterification of bis-MPA’s hydroxyl groups generates dimers, reducing yield. Adding molecular sieves (4Å) absorbs water, suppressing dimerization and improving yield to 95% .

Purification Techniques

Crystallization from methanol-water (7:3 v/v) at 0–5°C yields high-purity product (mp 144–147°C) . For industrial grades, short-path distillation achieves 99.5% purity.

Chemical Reactions Analysis

Methyl 2,2-bis(hydroxymethyl)propionate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Esters of DMPA

Benzyl 2,2-Bis(hydroxymethyl)propionate

  • Synthesis : Synthesized via esterification of DMPA with benzyl groups, yielding white needle crystals (67% yield, m.p. 73°C) .
  • Properties : Retains hydroxymethyl groups, enabling further polymerization. NMR data confirm structural integrity (¹H-NMR: δ7.38 for aromatic protons; ¹³C-NMR: δ175.2 for carbonyl) .
  • Applications: Used as a monomer for synthesizing poly(ε-caprolactone)-based micelles in drug delivery systems .

Dimethyl 2,2-Bis(hydroxymethyl)malonate

  • Synthesis : Derived from malonic acid, with hydroxymethyl and methyl ester groups .
  • Properties : Molecular weight 192.17 g/mol , lower polarity compared to DMPA.
  • Applications : Intermediate in specialty polymer synthesis .

Methyl 2,2-Bis(hydroxymethyl)propionate

  • Expected Properties: Higher hydrophobicity than DMPA, with esterification reducing water solubility. Likely used as a crosslinker or monomer in polyesters.

Coordination Compounds

DMPA forms versatile coordination complexes with metals like copper(II):

  • Synthesis: Reacting DMPA with Cu₂(OH)₂CO₃ yields [Cu(dmp)₂] (96% yield) . Adjusting Cu:hmta (hexamethylenetetramine) ratios (1:2 to 3:1) produces mononuclear, dinuclear, or polymeric structures .
  • Structural Diversity: Mononuclear [Cu(dmp)₂(hmta)₂(H₂O)]: Chelating dmp ligands with O–H···N hydrogen bonds . 1D Polymer [Cu₂(dmp)₄(hmta)]ₙ: Bridging dmp ligands enhance thermal stability (decomposition >250°C) .
  • Properties :
    • IR spectra show carboxylate stretching shifts (Δν = 160–165 cm⁻¹) depending on coordination mode .
    • UV-Vis absorption maxima vary with ligand geometry (λ = 600–800 nm) .

Polymeric and Dendritic Derivatives

Hyperbranched Polyesters

  • Synthesis : Self-condensation of DMPA often results in etherification side reactions (intra-/intermolecular), leading to cyclic or crosslinked structures .
  • Applications : Used in waterborne polyurethane dispersions for coatings and adhesives .

Dendrimers

  • Synthesis : Fourth-generation dendrimers with 48 hydroxyl groups are synthesized via a double-stage convergent approach .
  • Properties :
    • Solubility : Hydroxyl-terminated dendrimers are water-soluble, while long alkyl chains (e.g., palmitoate) enhance organic solvent compatibility .
    • Thermal Behavior : Glass transition temperatures (Tg) range from −4°C (acetate-terminated) to +57°C (hydroxyl-terminated) .

Pharmacological Derivatives

Curcuminoid Prodrugs

  • Synthesis: 4,4-Disubstituted curcuminoid-DMPA hybrids are synthesized as ester prodrugs .
  • Properties :
    • Bioactivity : Anticancer activity against HCT-116 cells (45% tumor growth inhibition at 100 mg/kg) .
    • Metabolism : Hydrolyzed to active metabolites (e.g., 2m ) via esterases, with glucuronidation/sulfation phase II pathways .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Applications References
DMPA 134.13 -COOH, -CH₂OH Polyurethanes, coordination
Benzyl DMPA ester - Benzyl ester, -CH₂OH Micelle-loaded polymers
[Cu(dmp)₂(hmta)₂(H₂O)] - Cu²⁺, dmp, hmta Crystal engineering
Curcumin-DMPA prodrugs - Curcuminoid, ester Anticancer therapeutics
Dendrimers (bis-MPA) ~3,000–5,000 Hydroxyl/alkyl termini Drug delivery, nanomaterials

Table 2: Thermal and Spectral Properties

Compound IR Stretching (cm⁻¹) UV-Vis λmax (nm) Thermal Decomposition (°C)
DMPA 3450 (O–H), 1700 (C=O) - -
[Cu(dmp)₂(hmta)₂(H₂O)] 1615 (COO⁻ antisym) 600–800 135–470
Hyperbranched poly(bis-MPA) 1730 (ester C=O) - 200–300

Biological Activity

Methyl 2,2-bis(hydroxymethyl)propionate, also known as bis-MPA or dimethylolpropionic acid (DMPA), is a compound with significant biological activity that has garnered attention in various fields, particularly in medicinal chemistry and polymer science. This article reviews its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its two hydroxymethyl groups attached to a propionic acid backbone. The compound can be synthesized through the reaction of formaldehyde with propionic acid under controlled conditions. This synthesis route allows for the production of high-purity bis-MPA, which is essential for its use in biological studies and applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a study demonstrated that curcumin di-O-2,2-bis(hydroxymethyl)propionate exhibited significant inhibitory activity against MDA-MB-231 breast cancer cells, showing eight to ten-fold higher potency compared to curcumin itself. The structure-activity relationship (SAR) indicated that modifications at the C-4 position of the curcuminoid derivatives led to enhanced anti-proliferative effects against both MDA-MB-231 and HCT-116 colon cancer cell lines .

Table 1: Anticancer Activity of Bis-MPA Derivatives

CompoundCell LineIC50 (μM)Comments
Compound 1MDA-MB-2313.10 ± 0.29Significant anti-proliferative effect
Compound 2HCT-1162.17 ± 0.16Ester hydrolysis product; potent

In vivo studies further supported these findings, with compound derivatives demonstrating dose-dependent efficacy in tumor volume reduction in xenograft models .

Biocompatibility and Polymer Applications

This compound is also recognized for its biocompatibility , making it an attractive monomer for synthesizing biodegradable polymers. Polycarbonates derived from bis-MPA have been extensively studied for their applications in drug delivery systems due to their high drug loading capacity and favorable biocompatibility profiles. These polymers are being explored for targeted drug delivery and nucleic acid delivery systems .

Table 2: Properties of Bis-MPA Derived Polymers

PropertyDescription
BiodegradabilityHigh; suitable for medical applications
Drug Loading CapacityExcellent; enhances therapeutic efficacy
BiocompatibilityHigh; minimal toxicity observed

Case Studies

  • Antitumor Activity in Oral Cancer Models : A study focused on a new drug substance based on bis(hydroxymethyl)propionate showed effective inhibition against cisplatin-resistant oral cancer cells. The compound exhibited a significant reduction in tumor weight in animal models without notable toxicity .
  • Polymer Development for Drug Delivery : Research into bis-MPA derived polycarbonates has led to the development of innovative materials capable of delivering chemotherapeutic agents with improved efficacy and reduced side effects. These polymers have shown promise in enhancing the solubility and stability of poorly soluble drugs .

Q & A

Q. What are the common synthetic routes for Methyl 2,2-bis(hydroxymethyl)propionate, and what are their advantages?

Level: Basic
Methodological Answer:
this compound (DMPA) is typically synthesized via the esterification of 2,2-bis(hydroxymethyl)propionic acid (Bis-MPA) with methanol under acidic catalysis. Key steps include:

  • Acid-Catalyzed Esterification: Using sulfuric acid or p-toluenesulfonic acid as catalysts, with reflux conditions to drive the reaction to completion.
  • Purification: Vacuum distillation or recrystallization to isolate the product, ensuring removal of unreacted starting materials and acidic residues.
    Advantages of this route include high yield (>85%) and scalability for laboratory-scale synthesis. Alternative methods, such as enzymatic esterification, are explored for greener synthesis but require optimization for industrial relevance .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Level: Basic
Methodological Answer:
A combination of spectroscopic and chromatographic techniques ensures accurate characterization:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR confirm the structure, with hydroxyl protons appearing as broad singlets (~δ 3.5 ppm) and ester carbonyls at ~δ 170 ppm in 13^{13}C NMR.
  • FT-IR: Peaks at ~3400 cm1^{-1} (O-H stretch) and 1720 cm1^{-1} (ester C=O stretch) validate functional groups.
  • Mass Spectrometry (MS): ESI-MS or GC-MS confirms molecular ion peaks (m/z ≈ 134 for the parent acid; methyl ester derivatives show m/z ≈ 148).
  • HPLC: Reverse-phase HPLC with UV detection (λ = 210 nm) monitors purity, using pharmacopeial reference standards for calibration .

Q. How can researchers mitigate the compound’s hygroscopicity during storage and handling?

Level: Advanced
Methodological Answer:
DMPA’s hygroscopic nature necessitates stringent handling protocols:

  • Storage: Use airtight containers under inert atmosphere (argon/nitrogen) with desiccants (e.g., silica gel). Maintain temperatures below 25°C to prevent moisture absorption and hydrolysis.
  • Handling: Conduct weighing in a glovebox or under dry nitrogen flow. Pre-dry solvents (e.g., methanol, THF) over molecular sieves before use in reactions.
  • Stability Testing: Perform thermogravimetric analysis (TGA) and Karl Fischer titration to monitor moisture content and degradation kinetics .

Q. What strategies are effective in analyzing trace impurities in this compound?

Level: Advanced
Methodological Answer:
Impurity profiling requires high-resolution analytical workflows:

  • HPLC-MS: Use C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to separate and identify impurities like unesterified Bis-MPA or methyl ester derivatives.
  • Reference Standards: Compare retention times and fragmentation patterns against EP/USP-certified impurities (e.g., (2RS)-2-(4-Methylphenyl)-propanoic acid, CAS 938-94-3) .
  • Quantitative Analysis: Apply validated methods per ICH Q2(R1), ensuring limits of detection (LOD) ≤ 0.1% and precision (RSD < 5%) .

Q. How does the compound’s structure influence its application in hyperbranched polymer synthesis?

Level: Advanced
Methodological Answer:
DMPA’s bifunctional hydroxyl and ester groups enable controlled polymerization:

  • Dendrimer Synthesis: Use as a monomer in iterative divergent/convergent approaches. The steric hindrance from methyl groups slows reaction kinetics, allowing stepwise growth.
  • Crosslinking: Employ in polyurethane or epoxy resins to enhance mechanical properties. Optimize stoichiometry (OH:COOH ratio) and catalyst (e.g., DBTL) for network density.
  • Degradation Studies: Monitor hydrolytic stability via GPC and FT-IR to assess ester bond cleavage under acidic/basic conditions, critical for biomedical applications .

Q. What experimental design considerations are critical for studying DMPA’s reactivity in ester exchange reactions?

Level: Advanced
Methodological Answer:
Key factors include:

  • Catalyst Selection: Screen Lewis acids (e.g., ZnCl2_2) or lipases for transesterification efficiency.
  • Kinetic Analysis: Use in-situ 1^1H NMR to track reaction progress, quantifying intermediates like acyl-enzyme complexes.
  • Thermodynamic Control: Adjust temperature (60–100°C) and solvent polarity (e.g., toluene vs. DMF) to favor product formation.
  • Statistical Validation: Report means ± SD with P < 0.05 for replicate experiments, adhering to guidelines for numerical precision .

Q. How can computational modeling aid in predicting DMPA’s solubility and compatibility with co-monomers?

Level: Advanced
Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation free energy in water/organic solvents using force fields (e.g., OPLS-AA).
  • COSMO-RS: Predict partition coefficients and miscibility with co-monomers like ethylene glycol or caprolactone.
  • Density Functional Theory (DFT): Calculate electron density maps to identify reactive sites for copolymerization .

Properties

IUPAC Name

methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-6(3-7,4-8)5(9)10-2/h7-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEPEDPOJQCJJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066273
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17872-55-8
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17872-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,2-bis(hydroxymethyl)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017872558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,2-bis(hydroxymethyl)propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.007
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 2,2-BIS(HYDROXYMETHYL)PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S3GU3B2UK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoic acid (10.06 g, 75 mmol) in MeOH was dropped 2.0 M solution of (trimethylsilyl)diazomethane in diethyl ether and stirred at room temperature overnight. After solvent was concentrated under reduced pressure, the reaction was quenched with saturated NaHCO3 solution and extracted with CH2Cl2. Extracts were dried over MgSO4 and concentrated under reduced pressure to afford methyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate as an oil (3.79 g, 34%). 1H NMR (300 MHz, CDCl3) δ 3.81 (d, 2H), 3.67 (s, 3H), 3.60 (d, 2H), 2.89 (br, 2H), 0.96 (s, 3H).
Quantity
10.06 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

As set out hereinabove, the binder component of the dispersion of the invention is an organic polycarbonate polymer. The resulting polymer of the polymerization of 5-carbomethoxy-5-methyl-1,3-dioxan-2-one may be used as a component of the polymer binder. The polycarbonate polymer of 5-carbomethoxy-5-methyl-1,3-dioxan-2-one may be prepared as disclosed in Weilandt, K. D., Keul, H. and Hocker, H., Macromol. Chem. Phys. 197, 3851-3868 (1996). 5-Carbomethoxy-5-methyl-1,3-dioxan-2-one may be prepared via the reaction of 2,2-bis(hydroxymethyl)propionic acid with methanol to give methyl 2,2-bis(hydroxymethyl)propionate, which was then reacted with triphosgene in the presence of triethylamine to afford the desired product, 5-carbomethoxy-5-methyl-1,3-dioxan-2-one, as a white solid.
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polycarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
5-Carbomethoxy-5-methyl-1,3-dioxan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Add H2SO4 (4.5 g) to a suspension of 3-Hydroxy-2-hydroxymethyl-2-methyl-propionic acid (100 g) in MeOH (1 L, HPLC grade solvent) and stir at room temperature. for about 70 hours. Remove the solvent and partition the residue between EtOAc (1 L) and H2O (100 mL). Re-extract the aqueous layer with EtOAc, and dry the combined organic fractions over MgSO4. Filter and concentrate under reduced pressure. Crude mixture can be used without further purification. 1H NMR (CDCl3, 300 MHz): δ ppm 3.9 (d, 2H, J=11.1 Hz), 3.76 (s, 3H), 3.71 (d, 2H, J=11.1 Hz), 2.8 (bs, 2H), 1.1 (s, 3H)
Name
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2,2-bis(hydroxymethyl)propionate
Methyl 2,2-bis(hydroxymethyl)propionate
Methyl 2,2-bis(hydroxymethyl)propionate
Methyl 2,2-bis(hydroxymethyl)propionate
Methyl 2,2-bis(hydroxymethyl)propionate
Methyl 2,2-bis(hydroxymethyl)propionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.